![molecular formula C21H19F3N2O4S B1243298 2,2,2-Trifluoro-N-(4-(2-methoxyphenoxy)phenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide CAS No. 353231-17-1](/img/structure/B1243298.png)
2,2,2-Trifluoro-N-(4-(2-methoxyphenoxy)phenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, including structures similar to the compound , often involves multi-step chemical reactions, starting from substituted benzaldehydes or benzenethiosulfinate compounds. These processes may include condensation, substitution, and coupling reactions to introduce the desired functional groups and molecular architecture (Crich & Smith, 2000).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, NMR, and IR spectroscopy. These methods provide insights into the compound's geometry, intermolecular interactions, and electronic structure. For example, crystal structure analysis can reveal the orientation of different rings and the presence of dimer formations through hydrogen bonding (Mao et al., 2015).
Chemical Reactions and Properties
Sulfonamide compounds like this one can participate in various chemical reactions, including substitutions and coupling reactions, which are crucial for their functionalization and application in synthesis. Their reactivity can be influenced by the electron-withdrawing or donating nature of the substituents on the aromatic rings, affecting their potential as intermediates in organic synthesis (Nakash et al., 2005).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are pivotal for their application in material science and medicinal chemistry. For instance, the solubility in various solvents can affect their usability in different reactions and formulations (Gao et al., 2014).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, define the compound's role in chemical reactions and its potential biological activity. These properties are determined by the functional groups present in the molecule and their electronic effects (Itoh et al., 2002).
Scientific Research Applications
Metabotropic Glutamate 2 Receptor Potentiation
Researchers have identified a class of 3-pyridylmethylsulfonamides, including 2,2,2-trifluoro-N-[3-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)-ethanesulfonamide, as potent, subtype-selective potentiators of the metabotropic glutamate 2 receptor (mGlu2). These compounds modulate receptor function, increasing the affinity of orthosteric agonists, and have shown efficacy in several rodent models of psychiatric disorders, suggesting potential applications in treating anxiety and psychosis (Johnson et al., 2005).
Preparation and Crystal Structure Determination with Copper(II) Chloride
Another study explored the reaction of 1,1,1-trifluoro-4-methoxy-4-aryl-but-3-en-2-ones with 2-pyridylcarboxamidrazone to produce compounds including those similar to 2,2,2-trifluoro-N-(4-(2-methoxyphenoxy)phenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide. These compounds were then reacted with copper(II) chloride, forming adducts studied for their crystal structure. This has implications for the development of novel materials and potential pharmaceutical applications (Bonacorso et al., 2003).
Photophysicochemical Properties in Zinc(II) Phthalocyanine
In the field of photochemistry, researchers have synthesized zinc(II) phthalocyanine compounds with benzenesulfonamide derivative substituents, including structures similar to 2,2,2-trifluoro-N-(4-(2-methoxyphenoxy)phenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide. These compounds display significant photosensitizing abilities and are suitable for photocatalytic applications, indicating potential use in environmental and industrial processes (Öncül et al., 2021).
Oxidation of N-(1-Hydroxypolychloroethyl)sulfonamides
A study on the oxidation of N-(2,2,2-Trichloro-1-hydroxyethyl)- and N-(2,2-dichloro-1-hydroxy-2-phenylethyl)arenesulfonamides, which are structurally related to 2,2,2-trifluoro-N-(4-(2-methoxyphenoxy)phenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide, revealed the formation of N-(arylsulfonyl)trichloroacetamides and related compounds. This research contributes to the understanding of chemical reactions involving sulfonamides and has potential implications in organic synthesis and material science (Rozentsveig et al., 2001).
Future Directions
The future directions for the research and application of this compound are not specified in the search results. Future directions could include potential therapeutic uses, further chemical modifications, or exploration of novel synthesis methods .
Relevant Papers Unfortunately, the search results do not provide specific references to relevant papers for this compound . For a comprehensive literature review, it is recommended to conduct a search in scientific databases such as PubMed or Web of Science.
properties
IUPAC Name |
2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O4S/c1-29-19-6-2-3-7-20(19)30-18-10-8-17(9-11-18)26(14-16-5-4-12-25-13-16)31(27,28)15-21(22,23)24/h2-13H,14-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMACYDZFBMGOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)N(CC3=CN=CC=C3)S(=O)(=O)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431366 | |
Record name | 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)ethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-N-(4-(2-methoxyphenoxy)phenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide | |
CAS RN |
353231-17-1 | |
Record name | 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)ethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=353231-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | LY-487379 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0353231171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)ethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-487379 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WF5ZLL4D9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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